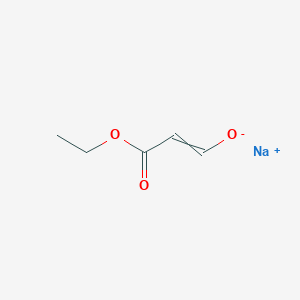

sodium;3-ethoxy-3-oxoprop-1-en-1-olate

CAS No.:

Cat. No.: VC13488865

Molecular Formula: C5H7NaO3

Molecular Weight: 138.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NaO3 |

|---|---|

| Molecular Weight | 138.10 g/mol |

| IUPAC Name | sodium;3-ethoxy-3-oxoprop-1-en-1-olate |

| Standard InChI | InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1 |

| Standard InChI Key | ITWVTNYFGKFDGE-UHFFFAOYSA-M |

| Isomeric SMILES | CCOC(=O)C=C[O-].[Na+] |

| Canonical SMILES | CCOC(=O)C=C[O-].[Na+] |

Introduction

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves the base-induced deprotonation of ethyl formate followed by hydrolysis (Equation 1):

Ethyl formate reacts with aqueous sodium hydroxide under controlled conditions (25–40°C, 4–6 hours), yielding the sodium enolate after neutralization. The reaction proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, followed by elimination of ethanol.

Optimization and Scalability

Industrial-scale production requires meticulous control of:

-

Temperature: Elevated temperatures (>50°C) promote side reactions, reducing yield.

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

-

Stoichiometry: A 1:1 molar ratio of ethyl formate to NaOH minimizes byproduct formation.

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity.

Chemical Structure and Properties

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular weight | 138.10 g/mol |

| Monoisotopic mass | 138.029288 Da |

| Solubility (25°C) | 120 mg/mL in H₂O |

| Storage conditions | -20°C, desiccated |

The planar enolate system delocalizes electron density across the C1–C2–O3 framework, rendering the α-carbon nucleophilic (Figure 1). Infrared spectroscopy confirms carbonyl stretching at 1680 cm⁻¹ and C–O–C vibrations at 1150 cm⁻¹.

Stability and Degradation

The compound is hygroscopic and decomposes above 150°C, releasing CO₂ and ethylene. Prolonged exposure to moisture induces hydrolysis to malonic acid derivatives:

Reactivity and Chemical Reactions

Hydrolysis

As a sodium enolate, the compound undergoes rapid hydrolysis in aqueous media, producing malonic acid semi-esters. This reactivity is exploited in buffer systems for enzymatic studies, where controlled release of carboxylate anions modulates pH.

Nucleophilic Additions

The α-carbon attacks electrophilic substrates (e.g., alkyl halides, carbonyls), forming C–C bonds. For example, reaction with benzyl bromide yields ethyl 3-benzyl-3-oxopropanoate:

Esterification and Transesterification

The ethoxy group participates in acid-catalyzed ester exchanges, enabling synthesis of branched esters for polymer precursors.

Applications in Research and Industry

Organic Synthesis

-

Malonic Acid Production: Hydrolysis yields malonic acid, a key building block for barbiturates and flavorants.

-

Heterocycle Formation: Cyclocondensation with ureas generates pyrimidine derivatives, relevant in pharmaceutical chemistry.

Biochemical Studies

-

Enzyme Kinetics: Serves as a substrate for esterases and lipases, elucidating catalytic mechanisms.

-

Metabolic Pathway Analysis: Incorporation into fatty acid analogs tracks β-oxidation in vitro.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Sodium ethoxide | Lacks carbonyl; stronger base | Limited nucleophilicity |

| Sodium acetate | No double bond; lower solubility | Poor conjugate addition |

| Magnesium 3-ethoxy-3-oxopropanoate | Divalent cation; slower hydrolysis | Enhanced thermal stability |

The enolate’s conjugated system confers superior electrophilic reactivity compared to saturated salts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume